

# Application Notes and Protocols for Vidofludimus in In-Vitro Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1631139     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vidofludimus** calcium (IMU-838) is an orally available, next-generation selective immunomodulator that targets the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. By inhibiting DHODH, **Vidofludimus** selectively targets hyperactive T and B cells, leaving other immune cells largely unaffected. This targeted action makes **Vidofludimus** a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. These application notes provide detailed protocols for assessing the in-vitro effects of **Vidofludimus** on lymphocyte proliferation.

## **Mechanism of Action**

**Vidofludimus** exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated lymphocytes have a high demand for pyrimidines to support their clonal expansion. By blocking DHODH, **Vidofludimus** depletes the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in proliferation and pro-inflammatory cytokine production.





Click to download full resolution via product page

Vidofludimus inhibits DHODH, disrupting pyrimidine synthesis and lymphocyte proliferation.

# **Data Presentation**



The following table summarizes the quantitative data regarding the in-vitro efficacy of **Vidofludimus**.

| Parameter | Value | Cell Type | Assay Conditions | Reference | | :--- | :--- |

 To cite this document: BenchChem. [Application Notes and Protocols for Vidofludimus in In-Vitro Lymphocyte Proliferation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#vidofludimus-protocol-for-in-vitrolymphocyte-proliferation-assay]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com